2-Chloro-5-methoxypyrazolo[1,5-A]pyridine
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Overview
Description
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the methylation of pyrazolo[1,5-A]pyridine using diazomethane or dimethyl sulfate . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and methylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Methylation: As mentioned earlier, methylation can be achieved using diazomethane or dimethyl sulfate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Scientific Research Applications
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: Researchers use this compound to study enzyme interactions and receptor binding, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methoxypyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methylpyridine
- 2-Chloro-5-chloromethylpyridine
- 2-Methoxypyrazolo[1,5-A]pyridine
Uniqueness
2-Chloro-5-methoxypyrazolo[1,5-A]pyridine stands out due to its unique combination of a pyrazole and pyridine ring, which imparts distinct chemical and biological properties. This fusion enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H7ClN2O |
---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-5-methoxypyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-7-2-3-11-6(4-7)5-8(9)10-11/h2-5H,1H3 |
InChI Key |
DPJXCQXCKICDDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NN2C=C1)Cl |
Origin of Product |
United States |
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